molecular formula C30H45NO23 B561636 P-Nitrophenyl beta-D-cellotetraoside CAS No. 129411-62-7

P-Nitrophenyl beta-D-cellotetraoside

Cat. No.: B561636
CAS No.: 129411-62-7
M. Wt: 787.674
InChI Key: NPSLEEASXYBLOE-HGEVGGQQSA-N
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Description

P-Nitrophenyl beta-D-cellotetraoside is a small molecule cellulose mimic that consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds. An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . This compound is primarily used in cellulose degradation studies to determine the specificity of cellulases .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl β-D-cellotetraoside is the cellulase enzyme . Cellulase is a key enzyme involved in the hydrolysis of cellulose, a major component of plant cell walls .

Mode of Action

4-Nitrophenyl β-D-cellotetraoside acts as a chromogenic substrate for cellulase . It consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds . An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . When cellulase acts on this compound, it hydrolyzes the β-1,4-glycosidic bonds, leading to the release of 4-nitrophenol .

Biochemical Pathways

The action of 4-Nitrophenyl β-D-cellotetraoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the degradation of cellulose. The hydrolysis of the β-1,4-glycosidic bonds in cellulose by cellulase is a crucial step in this pathway .

Pharmacokinetics

Its solubility in water and dmso may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The enzymatic action of cellulase on 4-Nitrophenyl β-D-cellotetraoside results in the release of 4-nitrophenol . This compound exhibits strong absorbance at 395 nm in alkaline solution , which allows for the quantification of cellulase activity.

Action Environment

The action of 4-Nitrophenyl β-D-cellotetraoside is influenced by environmental factors such as pH and temperature, which can affect the activity and stability of the cellulase enzyme . .

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Nitrophenyl beta-D-cellotetraoside is unique due to its tetrameric structure, which makes it a more accurate mimic of natural cellulose compared to its smaller counterparts. This allows for more precise studies of cellulase activity and specificity .

Biological Activity

P-Nitrophenyl beta-D-cellotetraoside (PNP-β-D-CelTetra) is a synthetic chromogenic substrate primarily used in biochemical assays to study glycosidase enzymes. Its structure consists of a p-nitrophenyl group linked to a beta-D-cellotetraoside moiety, which makes it useful for detecting the activity of enzymes that hydrolyze glycosidic bonds. This article reviews the biological activity of PNP-β-D-CelTetra, highlighting its applications in enzymatic assays, kinetic studies, and its role in various biological processes.

  • Chemical Formula : C₁₈H₂₅N₁O₁₃
  • Molecular Weight : 463.39 g/mol
  • CAS Number : 129411-62-7
PropertyValue
SolubilitySoluble in water
Storage Conditions-20°C, protect from light
AppearanceYellow solution upon cleavage

Enzymatic Assays

PNP-β-D-CelTetra is widely recognized for its utility as a substrate in enzyme assays, particularly for beta-glucosidases and other glycosidases. Upon enzymatic cleavage, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color.

The enzymatic hydrolysis of PNP-β-D-CelTetra involves the cleavage of the glycosidic bond between the p-nitrophenyl group and the cellotetraose unit. The reaction can be represented as follows:

PNP D CelTetra+H2OEnzymep Nitrophenol+Cellotetraose\text{PNP D CelTetra}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{p Nitrophenol}+\text{Cellotetraose}

Kinetic Studies

Kinetic studies using PNP-β-D-CelTetra have provided insights into the catalytic mechanisms of various glycosidases. For instance, studies have shown that this substrate can effectively differentiate between exo- and endo-glycanase activities due to its structural specificity.

Case Study: Enzyme Characterization

In a study examining the bifunctional cellulase from Bacillus sp. D04, PNP-β-D-CelTetra was used to assess enzyme activity. The results indicated that this cellulase could degrade various polysaccharides, including cellulose and cellotetraose, demonstrating its broad substrate specificity .

Applications in Research

  • Biochemical Research : PNP-β-D-CelTetra serves as a vital tool for studying the activity of glycosidases involved in carbohydrate metabolism.
  • Clinical Diagnostics : Its use in enzyme assays can aid in diagnosing conditions related to carbohydrate malabsorption or enzyme deficiencies.
  • Food Industry : It is employed to measure the activity of enzymes in food processing, particularly those involved in starch and fiber digestion.

Research Findings

Recent studies have highlighted the importance of PNP-β-D-CelTetra in understanding enzyme kinetics and substrate specificity:

  • A study published in Bioscience, Biotechnology, and Biochemistry demonstrated that over 85% of beta-glucosidase activity could be monitored using PNP-β-D-CelTetra as a substrate .
  • Another investigation revealed that this compound could serve as an effective chromogenic substrate for various glycosidases, facilitating rapid screening methods .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLEEASXYBLOE-HGEVGGQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680648
Record name 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129411-62-7
Record name 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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